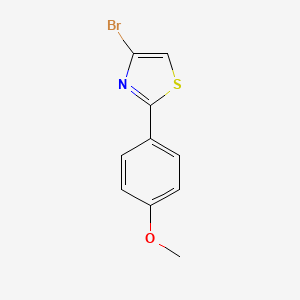

4-Bromo-2-(4-methoxyphenyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a methoxyphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction mixture is refluxed to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling with boronic acids. For example, in the synthesis of 2-(4-methoxyphenyl)thiazole derivatives, 4-bromo-2-(4-methoxyphenyl)thiazole reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Suzuki conditions:

-

Catalyst : Pd(OAc)₂ (0.2 eq) and PPh₃ (1.5 eq)

-

Base : Na₂CO₃ (3 eq)

-

Solvent : DMF/H₂O

-

Temperature : 100°C

This reaction enables the introduction of diverse aryl groups at the 4-position (Table 1).

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(4-methoxyphenyl)thiazole | 88% |

| Phenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylthiazole | 82% |

Directed Ortho-Metalation and Functionalization

The thiazole ring undergoes lithiation at the 5-position using n-BuLi, followed by quenching with electrophiles. A notable example includes formylation with DMF:

-

Conditions : n-BuLi (2.64 M in hexane) at -78°C in THF

-

Electrophile : DMF (2 eq)

-

Quenching : Acetic acid

This method allows for the introduction of carbonyl groups, enabling further derivatization (e.g., condensation with amines).

Nucleophilic Aromatic Substitution (C–S Bond Formation)

The bromine atom is replaced by thiols via Cu(I)-catalyzed C–S cross-coupling:

-

Catalyst : CuI (15 mol%)

-

Base : K₂CO₃ (2 eq)

-

Solvent : CH₃CN

-

Conditions : Microwave irradiation (80°C, 30 min)

| Thiol | Product | Yield |

|---|---|---|

| 4-Methoxythiophenol | 2-(4-((4-Methoxyphenyl)thio)phenyl)thiazole | 84% |

| Thiophenol | 2-(4-(Phenylthio)phenyl)thiazole | 81% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance, reaction with 2-aminothiophenol under microwave irradiation yields benzo[d]thiazole derivatives:

Reduction and Oxidation

While direct reduction/oxidation data for this compound is limited, analogous thiazoles undergo:

-

Reduction : Hydrogenation of the thiazole ring to thiazolidine derivatives using H₂/Pd-C.

-

Oxidation : Conversion of methoxy groups to quinones under strong acidic conditions .

Key Reactivity Insights

-

The bromine atom is the most reactive site, enabling cross-coupling and substitution.

-

The methoxyphenyl group directs electrophilic substitution to the para position of the benzene ring.

-

The thiazole ring stabilizes negative charges during metalation, facilitating functionalization at the 5-position.

Experimental protocols emphasize the use of microwave irradiation and transition-metal catalysts to enhance reaction efficiency . These reactions underscore the compound’s versatility in synthesizing bioactive molecules and functional materials.

Aplicaciones Científicas De Investigación

4-Bromo-2-(4-methoxyphenyl)thiazole has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.

Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.

Industrial Applications: Used in the synthesis of dyes, biocides, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

- 4-Bromo-2-(4-methoxyphenoxy)thiazole

- 4-(4-Bromophenyl)-thiazol-2-amine

- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole

Comparison: 4-Bromo-2-(4-methoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Actividad Biológica

4-Bromo-2-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 4-position and a methoxyphenyl group, which contribute to its pharmacological properties. Research has indicated that thiazole derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

- Molecular Formula : C10H8BrN2S

- Molecular Weight : 272.15 g/mol

- CAS Number : 1078734-03-8

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds, including this compound, found promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death .

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 20 mm |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it showed significant cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value of approximately 12 µM. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 15 |

| A549 | 20 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it demonstrated strong inhibition of α-amylase, which is crucial for carbohydrate metabolism. The IC50 for α-amylase inhibition was found to be 5.75 µM, indicating its potential as a therapeutic agent for managing diabetes .

The biological effects of this compound are attributed to its structural features. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The methoxy group is thought to play a role in modulating the compound's reactivity and binding affinity to biological macromolecules .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized thiazole derivatives revealed that those containing the methoxyphenyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This supports the hypothesis that specific substituents can significantly influence biological activity .

- Anticancer Screening : In vitro studies on various cancer cell lines indicated that compounds with similar thiazole structures showed varying degrees of cytotoxicity. For instance, derivatives with electron-donating groups like methoxy were found to be more potent against MCF7 cells than those lacking such substitutions .

Propiedades

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWKDJOWYMCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.